Denibulin's mechanism can be broken down into a sequence of molecular and cellular events, which can be visualized in the following pathway and detailed explanation.
Denibulin's pathway from tubulin binding to tumor necrosis.
The understanding of Denibulin's mechanism is supported by specific preclinical and clinical experiments.
A first-in-human Phase I study provided direct evidence of Denibulin's mechanism in cancer patients [1] [5].
While a specific protocol for Denibulin was not detailed in the search results, the general methodology for confirming its mechanism as a tubulin polymerization inhibitor is well-established and is described for analogous benzimidazole compounds [6] [3].
The tables below consolidate key data on Denibulin's clinical safety and physical properties.
Clinical Safety Profile (from Phase I Study) [1]
| Category | Details |
|---|---|
| Most Common Toxicities | Nausea, vomiting (dose-related), diarrhea, fatigue, headache, anorexia. |
| Notable Absence of Toxicity | No clinically significant myelotoxicity, stomatitis, or alopecia. No evidence of cumulative toxicity. |
| Dose-Limiting Toxicities (DLT) | Transient ischemic attack and grade 3 transaminitis at 225 mg/m². |
| Other Significant Adverse Events | One reversible episode of acute coronary ischemia at 180 mg/m². |
| Anti-Tumor Response | No objective responses; five patients had stable disease for ≥6 months. |
Physicochemical and Developmental Data [4]
| Property | Description |
|---|---|
| Chemical Formula | C₁₈H₁₉N₅O₃S |
| Average Molecular Weight | 385.44 g/mol |
| Developer | MediciNova |
| Status | Experimental (Development appears inactive based on available data) |
| Synonyms | MN-029, MN 029 |
Denibulin HCl represents a mechanistically distinct approach to cancer therapy that targets the tumor's support system rather than the tumor cells directly. Although its clinical development for solid tumors has not advanced beyond early phases, it remains an important prototype for vascular-disrupting strategies.
Denibulin's mechanism centers on selectively disrupting newly-formed tumor blood vessels. It reversibly inhibits microtubule assembly in the endothelial cells that line tumor blood vessels, leading to cytoskeleton collapse [1]. This action shuts down tumor blood flow, causing central necrosis of the solid tumor [2].
The table below summarizes its core chemical and pharmacological properties:
| Property | Description |
|---|---|
| Generic Name | Denibulin (also known as MN-029 or MN-029) [2] |
| Developer | MediciNova [2] [3] |
| Modality | Small Molecule [2] |
| Chemical Formula | C18H19N5O3S [2] |
| Average Weight | 385.44 g/mol [2] |
| Mechanism of Action (MOA) | Vascular Disrupting Agent (VDA); disrupts microtubules in tumor endothelial cells [2] [1] |
| Primary Effect | Selective disruption of tumor vasculature, reduction in tumor blood flow, and induction of central tumor necrosis [2] |
| Associated Conditions | Solid Tumors (investigated for use/treatment) [2] |
This mechanism of action can be visualized as a sequential pathway. The DOT script below models this process.
Diagram of Denibulin's mechanism of action as a vascular-disrupting agent.
A Phase I clinical study established the foundational human data for Denibulin's safety, pharmacokinetics, and pharmacodynamics [1]. The table below summarizes the quantitative findings from this study.
| Aspect | Findings from Phase I Study |
|---|---|
| Dosing | Escalating doses from 4.0 to 225 mg/m², intravenously every 3 weeks [1] |
| Maximum Tolerated Dose (MTD) | 180 mg/m² [1] |
| Dose-Limiting Toxicities (DLTs) | Transient ischemic attack and grade 3 transaminitis at 225 mg/m² [1] |
| Most Common Toxicities | Nausea, vomiting, diarrhea, fatigue, headache, anorexia [1] |
| Notable Absence of Toxicity | No clinically significant myelotoxicity, stomatitis, or alopecia [1] |
| Pharmacokinetics (PK) | Dose-related increases in C~max~ and AUC, with substantial inter-subject variability [1] |
| Efficacy (Objective Response) | No objective responses noted; 5 patients had stable disease for ≥6 months [1] |
| Pharmacodynamics (PD) | Significant linear correlation between reduction in K~trans~ (a DCE-MRI measure of vascular permeability) and drug exposure [1] |
Workflow of the Phase I clinical trial for Denibulin [1].
MN-029 (denibulin HCl) is a novel small-molecule vascular disrupting agent (VDA). Its core mechanism involves the reversible inhibition of microtubule assembly, specifically targeting the cytoskeleton of tumor vascular endothelial cells. This action damages the immature, poorly formed blood vessels in tumors, leading to vascular leakage, clotting, and eventual shutdown of blood flow within the tumor, as confirmed in preclinical models by dynamic contrast-enhanced MRI (DCE-MRI) [1] [2].
The clinical development of MN-029 included two primary Phase I study designs in patients with advanced solid tumors. The key parameters and outcomes are summarized below.
Table 1: Summary of Phase I Clinical Trials for MN-029
| Parameter | Study 1 (Every 3 Weeks) [1] [2] | Study 2 (Weekly for 3 weeks per 4-week cycle) [1] [3] |
|---|---|---|
| Dosing Schedule | Intravenous infusion once every 3 weeks (20-day recovery) [1] | IV infusion on Days 1, 8, 15 of a 28-day cycle [1] |
| Maximum Tolerated Dose (MTD) | 180 mg/m² [1] [2] | 180 mg/m² (based on the other trial) [1] |
| Recommended Phase II Dose | 180 mg/m² [2] | 180 mg/m²/week [3] |
| Most Common Adverse Events | Nausea, vomiting, fatigue, diarrhea [1] | Nausea, vomiting, arthralgia, headache [1] |
| Dose-Limiting Toxicities (DLTs) | Not specified at MTD; DLTs (TIA, transaminitis) occurred at 225 mg/m² [2] | No DLTs or Grade 4 toxicities reported [3] |
| Efficacy (Stable Disease) | 9/34 patients after three cycles; 6 had >6 months stability [1] | 11/20 patients after two cycles [1] |
| Best Objective Response | No objective responses per RECIST [1] | 1 partial response (metastatic pancreatic cancer, 74 days) [1] |
| Pharmacokinetics (PK) | Dose-related increase in Cmax and AUC, with substantial inter-subject variability [2] | Information not specified in provided results |
| Pharmacodynamics (PD) | Significant linear correlation between reduction in Ktrans (DCE-MRI parameter) and drug exposure [2] | Tumor blood flow reduction recorded at doses ≥120 mg/m² [1] |
Key Findings:
For researchers designing studies for VDAs, the methodology used to evaluate the pharmacodynamic effects of MN-029 is a critical reference.
The following diagram illustrates the core mechanism of action of MN-029 and its logical path through clinical development, based on the search findings.
Diagram of MN-029's mechanism of action and key clinical validation steps.
For professionals evaluating MN-029's profile, it is useful to consider its development in the context of modern oncology drug development strategies:
Denibulin is a vascular-disrupting agent (VDA) that belongs to the class of tubulin-binding agents. It specifically targets the colchicine binding site on tubulin [1].
The established mechanism of action and common preclinical evaluation methods for denibulin and similar VDAs are summarized below:
| Aspect | Description |
|---|---|
| Mechanism of Action | Binds to tubulin, inhibiting polymerization and causing disaggregation of the endothelial cytoskeleton in tumor blood vessels. This leads to endothelial cell rounding, increased vascular permeability, reduced blood flow, and ultimately massive tumor necrosis [1]. |
| Primary Target | Tumor vascular endothelial cells [1]. |
| Common Preclinical Tumor Models | Breast, liver, colorectal, bladder, pancreatic, prostate, lung, and melanoma models have been used for similar VDAs like CA4P [1]. |
| Key Preclinical Imaging Modalities | Dynamic Contrast-Enhanced MRI (DCE-MRI), Bioluminescence Imaging (BLI), Ultrasound (US), Photoacoustic Tomography (MSOT/PAT), Positron Emission Tomography (PET/CT) [1]. |
While exact protocols for denibulin are not detailed in the search results, the standard methodologies for evaluating VDAs in preclinical studies are well-established. The table below outlines the core approaches:
| Experimental Area | Common Protocol & Methodology |
|---|
| In Vivo Efficacy | • Animal Models: Immunocompromised mice (e.g., nude mice) implanted with human tumor xenografts [1]. • Dosing: Intravenous administration of the active compound or its phosphate prodrug (e.g., MN-029 is likely a prodrug) [1]. • Endpoint Analysis: Tumor volume measurement, survival analysis, and post-treatment histology to assess necrosis. | | Imaging & Vascular Assessment | • DCE-MRI: Used to measure changes in vascular parameters like Ktrans (a measure of vascular permeability and blood flow) after VDA administration. A significant reduction in Ktrans indicates acute vascular shutdown [1]. • Bioluminescence Imaging (BLI): Useful for monitoring tumor viability over time in models engineered to express luciferase [1]. • Photoacoustic Tomography (MSOT/PAT): Can non-invasively monitor hemodynamic changes (e.g., oxygenated and deoxygenated hemoglobin) within the tumor following therapy [1]. |
The following diagram, generated using Graphviz's DOT language, illustrates the established mechanism of action for tubulin-binding VDAs like denibulin, based on the reviewed literature.
Diagram 1: Proposed mechanism of action for denibulin leading to tumor necrosis.
To understand Denibulin's action, it's helpful to know the biological context of tumor blood vessels.
The primary source of human data for Denibulin is the Phase I clinical trial (NCT number not available in the search results). The key methodologies from that study are summarized below.
1. Clinical Study Design This first-in-human study followed an accelerated titration design to determine the safety, pharmacokinetics (PK), and acute anti-vascular effects of Denibulin [3] [6].
| Aspect | Protocol Details |
|---|---|
| Patient Population | 34 patients with advanced solid tumors [3]. |
| Dosing | Intravenous infusion of MN-029 (Denibulin HCl) every 3 weeks. Dose Escalation: Ranged from 4.0 mg/m² to 225 mg/m² [3]. |
| Primary Objectives | Determine safety and the Maximum Tolerated Dose (MTD) [3]. |
| Key Assessments | Physical exams, lab tests, and ECG for safety; plasma sampling for PK analysis; DCE-MRI for pharmacodynamic effects [3]. |
2. Dynamic Contrast-Enhanced MRI (DCE-MRI) Protocol DCE-MRI was used as a pharmacodynamic biomarker to confirm the drug's vascular-disrupting action in patients [3] [7].
| Step | Protocol Description |
|---|---|
| 1. Imaging Schedule | DCE-MRI scans were acquired at baseline and 6-8 hours post-dose [3]. |
| 2. Data Acquisition | Patients received a gadolinium-based contrast agent intravenously. Sequential MRI images were rapidly acquired to track the contrast agent's movement into the tumor tissue [3] [7]. |
| 3. Data Analysis | The image data were used to calculate the volume transfer constant (Ktrans), which reflects tumor vascular permeability and blood flow. A decrease in Ktrans indicates reduced tumor perfusion and successful vascular disruption [3] [6]. |
| 4. Correlation with Exposure | The study found a significant linear correlation between the reduction in Ktrans and the systemic exposure to Denibulin (as measured by AUC), providing proof-of-mechanism in humans [3]. |
Denibulin's development is part of a broader effort to target the tumor microenvironment, particularly the vasculature.
The following diagram illustrates Denibulin's mechanism of action in tumor endothelial cells and the experimental method used to verify its effect in a clinical trial.
Diagram: Denibulin's path from administration to vascular disruption and DCE-MRI confirmation.
Denibulin is a small-molecule, tubulin-binding agent that acts as a Vascular Disrupting Agent (VDA). Its mechanism is distinct from anti-angiogenic drugs, as it targets the existing tumor vasculature rather than inhibiting the formation of new blood vessels [1].
The diagram below illustrates the sequential mechanism of action of tubulin-binding VDAs like denibulin.
Diagram: Mechanism of tubulin-binding VDAs like denibulin, leading to tumor necrosis.
This mechanism leads to extensive ischemic necrosis in the tumor core. However, a viable rim of tumor cells often persists at the periphery, which can be a source of tumor regrowth [1] [2].
A Phase I clinical trial (NCT number not provided in sources) established the foundational human data for denibulin in patients with advanced solid tumors [3] [4].
Table 1: Key Design and Demographics of the Phase I Study of Denibulin
| Trial Aspect | Details |
|---|---|
| Study Design | Phase I, dose-escalation |
| Patients | n=34 |
| Dosing | 4.0 - 225 mg/m², intravenous, every 3 weeks |
| Primary Objectives | Determine safety, tolerability, and Maximum Tolerated Dose (MTD) |
| Secondary Objectives | Assess pharmacokinetics (PK) and acute anti-vascular effects |
Table 2: Efficacy, Safety, and Biomarker Results from the Phase I Study
| Category | Findings |
|---|---|
| Efficacy | No objective tumor responses observed; 5 patients had stable disease for ≥6 months. |
| Safety & MTD | MTD: 180 mg/m². Most common toxicities: Nausea, vomiting, diarrhea, fatigue, headache, anorexia. Dose-Limiting Toxicities (at 225 mg/m²): Transient ischemic attack and grade 3 transaminitis. No significant myelotoxicity, stomatitis, or alopecia. | | Pharmacokinetics (PK) | Dose-related increases in C~max~ and AUC were observed, with substantial inter-subject variability. | | Biomarker / Pharmacodynamics | Dynamic Contrast-Enhanced MRI (DCE-MRI) showed a significant linear correlation between the reduction in the volume transfer constant (K^trans^) and drug exposure, confirming target engagement and vascular shutdown [3]. |
For researchers designing preclinical or clinical trials for VDAs, the following methodologies are critical for quantifying the antivascular effects.
DCE-MRI is the gold standard non-invasive technique for evaluating tumor vasculature and the pharmacodynamic effects of VDAs [1].
MRI findings must be validated with traditional histology to confirm vascular damage and tumor cell death.
Despite a mechanistically sound rationale, the development of denibulin has not advanced beyond early-phase trials. Current research on VDAs in general focuses on overcoming their inherent limitations:
Key quantitative findings from preclinical and clinical studies are summarized in the following tables.
Table 1: Key Efficacy Findings from Preclinical and Clinical Studies
| Study Type / Model | Dose / Regimen | Key Efficacy Findings |
|---|---|---|
| Preclinical (KHT Sarcoma model) [1] | 100 mg/kg (intraperitoneal) | ~90% tumor necrosis at 24 hours; significant enhancement of tumor cell killing when combined with radiation or cisplatin. |
| Phase I Clinical Trial (Q3W) [2] [3] | 4.0 - 225 mg/m², IV every 3 weeks | 5 of 34 patients had stable disease ≥6 months; significant reduction in tumor blood flow parameter (Ktrans) at doses ≥120 mg/m². |
| Phase I Clinical Trial (Weekly) [3] [4] | Up to 180 mg/m², IV weekly for 3 weeks per 4-week cycle | 1 patient with metastatic pancreatic cancer achieved a partial response (74 days); 7 patients had stable disease (median 83 days). |
Table 2: Safety, Tolerability, and Pharmacokinetics from Phase I Trials
| Parameter | Findings |
|---|---|
| Maximum Tolerated Dose (MTD) | 180 mg/m² (IV, every 3 weeks) [2] [3]. |
| Most Common Adverse Events | Nausea, vomiting, diarrhea, fatigue, headache, anorexia [2] [3] [4]. |
| Dose-Limiting Toxicities (DLTs) | Transient ischemic attack and grade 3 transaminitis at 225 mg/m² [2]. Reversible acute coronary ischemia observed at 180 mg/m² [2]. |
| Pharmacokinetics | Dose-related increases in Cmax and AUC, with substantial inter-subject variability [2]. |
MN-029 is a small molecule that acts as a prodrug, metabolized in vivo to its active form, MN-022 [4]. It binds to the colchicine site on β-tubulin, leading to depolymerization of microtubules [4]. In endothelial cells, this causes cytoskeletal disruption, cell rounding, and detachment from the vessel wall [4]. The subsequent vessel leakage, clotting, and shutdown of blood flow leads to extensive ischemic necrosis, primarily in the tumor core [3] [4].
Key Experimental Protocols
Denibulin (MN-029) is a vascular-disrupting agent that targets the cytoskeleton of tumor vascular endothelial cells [1] [2] [3]. The following tables summarize core data from its Phase I trial.
| Parameter | Summary of Findings |
|---|---|
| Dose Range Studied | 4.0 to 225 mg/m², administered intravenously every 3 weeks [1] [2]. |
| Maximum Tolerated Dose (MTD) | 180 mg/m² [1] [2]. |
| Key PK Parameters | Dose-related increases in maximum concentration (Cmax) and Area Under the Curve (AUC) were observed, with substantial inter-subject variability [1] [2]. |
| Absorption, Distribution, Metabolism, Excretion | Specific data on volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance are noted as "Not Available" in pharmacological resources [3]. |
| Parameter | Summary of Findings |
|---|---|
| Most Common Toxicities | Nausea, vomiting (dose-related), diarrhea, fatigue, headache, anorexia [1] [2]. |
| Notable Absent Toxicities | No clinically significant myelotoxicity, stomatitis, or alopecia were observed [1] [2]. |
| Dose-Limiting Toxicities (DLTs) | At 225 mg/m²: Transient ischemic attack and grade 3 transaminitis [1] [2]. At 180 mg/m²: One reversible episode of acute coronary ischemia [1] [2]. |
| Cumulative Toxicity | No evidence was found in patients receiving multiple courses [1] [2]. |
| Efficacy | No objective responses were noted; five patients had stable disease for ≥6 months [1] [2]. |
The primary source of human data comes from a Phase I study. Here is a detailed breakdown of its methodology [1] [2]:
Denibulin is a tubulin-binding agent that selectively disrupts the established vasculature within tumors. The following diagram illustrates its proposed mechanism of action and consequences.
> Denibulin's mechanism of action as a vascular-disrupting agent.
Denibulin HCl (also known as MN-029) is a novel small-molecule vascular-disrupting agent developed for the treatment of solid tumors [1] [2] [3]. Its primary mechanism involves the reversible inhibition of microtubule assembly. This disruption specifically targets the cytoskeleton of tumor vascular endothelial cells, leading to a rapid shutdown of blood flow in solid tumors and subsequent tumor cell death [1] [2]. Preclinical studies have also shown it can enhance the antitumor effects of radiation and cisplatin chemotherapy [1].
The compound is a benzimidazole derivative, and its molecular details are summarized in the table below [3] [4].
| Property | Description |
|---|---|
| CAS Number | 779356-64-8 [3] [4] |
| Molecular Formula | C₁₈H₂₀ClN₅O₃S [3] [4] |
| Molecular Weight | 421.9 g/mol [3] [4] |
| IUPAC Name | methyl N-[5-({4-[(2S)-2-aminopropanamido]phenyl}sulfanyl)-1H-1,3-benzodiazol-2-yl]carbamate hydrochloride [3] |
| Mechanism | Microtubule-disrupting agent (binds to the colchicine site on β-tubulin) [5] [2] |
| Primary Effect | Disruption of tumor vascular endothelial cell cytoskeleton, causing vascular shutdown [1] [2] |
A Phase I clinical study (N=34) established the safety and pharmacokinetic profile of Denibulin HCl in patients with advanced solid tumors [2] [6]. The key findings are summarized below.
| Parameter | Findings |
|---|---|
| Dosing | Intravenous infusion every 3 weeks; dose range tested: 4.0 - 225 mg/m² [2] [6] |
| Maximum Tolerated Dose (MTD) | 180 mg/m² [2] [6] |
| Dose-Limiting Toxicities (DLTs) | Transient ischemic attack and grade 3 transaminitis at 225 mg/m² [2] |
| Most Common Adverse Events | Nausea, vomiting, diarrhea, fatigue, headache, anorexia [2] [6] |
| Key PK Characteristics | Dose-related increase in Cmax and AUC; substantial inter-subject variability [2] |
| Pharmacodynamic Effect | Significant linear correlation between drug exposure and reduction in Ktrans (a DCE-MRI measure of tumor vascular permeability) [2] |
| Anti-tumor Activity | No objective responses; stable disease for ≥6 months in 5 patients [2] |
The relationship between drug exposure and its biological effect can be visualized as follows:
While explicit data for Denibulin HCl is unavailable, the following general protocol, consistent with methodologies used for similar compounds [7], can be applied to determine its solubility.
1. Principle The equilibrium solubility of a drug substance is determined by measuring its concentration in a saturated solution after equilibrium is reached between the solid and liquid phases under specific temperature and solvent conditions.
2. Materials
3. Procedure 1. Excess Suspension Preparation: Add an excess amount of Denibulin HCl (e.g., 10-50 mg) to 1-2 mL of the selected solvent in a sealed vial. 2. Equilibration: Agitate the suspensions continuously in a water bath shaker at a constant temperature (e.g., 25°C ± 0.5°C or 37°C ± 0.5°C) for 24-48 hours to reach equilibrium. 3. Phase Separation: Centrifuge the suspensions at high speed (e.g., 10,000-15,000 rpm) for 10-15 minutes to separate the undissolved solid. 4. Sample Analysis: Carefully collect the supernatant, dilute appropriately with a compatible solvent, and analyze the concentration of Denibulin HCl using a validated HPLC-UV method. 5. Calculation: Calculate the equilibrium solubility using a pre-established calibration curve. Perform all experiments in triplicate, and report the mean ± standard deviation.
For a drug like Denibulin HCl with undetermined solubility, several formulation approaches can be explored to enhance its bioavailability, as suggested by patents on similar challenges [8].
Denibulin HCl is a small-molecule benzimidazole-based compound classified as a microtubule-destabilizing agent (MDA) and vascular-disrupting agent (VDA). It inhibits tubulin polymerization by binding to the colchicine site on β-tubulin. This primary action disrupts the cytoskeleton of proliferating cells and selectively targets the established, aberrant endothelial cells of tumor vasculature, leading to tumor cell death and necrosis [1].
Denibulin HCl exerts its anti-cancer effects through a multi-faceted mechanism, as illustrated below.
The table below summarizes key data for Denibulin and structurally or functionally related compounds, providing a research context for expected activity and potency.
| Compound Name | Chemical Class | Primary Target | Reported IC₅₀ (Cell-Based Assay) | Key Experimental Findings |
|---|---|---|---|---|
| Denibulin HCl | Benzimidazole | Tubulin (Colchicine site) | Information Missing | Microtubule destabilization, vascular disruption [1]. |
| Nocodazole | Benzimidazole | Tubulin (Colchicine site) | Information Missing | Potent tubulin inhibition; wide use in clinical research [1]. |
| Compound 5g [2] | Benzopyrazine-aminomidazole Hybrid | Tubulin (Colchicine site) | 0.03 µM (MCF-7 cells) | Induced apoptosis, cell cycle arrest, inhibited tubulin polymerization. |
| Compound 5h [2] | Benzopyrazine-aminomidazole Hybrid | Tubulin (Colchicine site) | 0.32 µM (MCF-7 cells) | Induced apoptosis, cell cycle arrest, inhibited tubulin polymerization. |
| 1H-benzimidazol-2-yl hydrazones [1] | Benzimidazole Hydrazone | Tubulin (Colchicine site) | 13-20 µM (MDA-MB-231, 72h) | Retarded tubulin polymerization, pro-apoptotic, disrupted cellular integrity. |
The following workflows and protocols are generalized for evaluating compounds like Denibulin HCl, based on standard methodologies referenced in the literature.
This colorimetric assay measures cell metabolic activity as a proxy for cell viability and proliferation.
Workflow Overview:
Detailed Reagents and Steps:
This in vitro assay directly measures the compound's effect on microtubule assembly kinetics using purified tubulin.
Workflow Overview:
Detailed Reagents and Steps:
Denibulin HCl remains a crucial research tool for investigating the mechanisms and therapeutic potential of microtubule-destabilizing and vascular-disrupting agents. The provided application notes and generalized protocols offer a foundational framework for scientists to design and execute studies with this compound and its structural analogs.
Denibulin (MN-029) is a small-molecule Vascular Disrupting Agent (VDA) that binds to tubulin and disrupts the cytoskeleton of endothelial cells in established tumor vasculature. This leads to rapid vascular shutdown, causing secondary tumor cell death due to ischemia and necrosis [1]. Assessing these acute vascular effects is crucial for determining drug bioactivity and optimal biological dose in early-phase clinical trials.
DCE-MRI is a non-invasive imaging biomarker that tracks the pharmacokinetics of an injected contrast agent as it passes through tumor vasculature. It is highly sensitive to changes in vascular function, such as blood flow, capillary permeability, and blood volume, making it an ideal tool for evaluating the pharmacodynamic effects of VDAs [2] [3]. For denibulin, DCE-MRI can provide direct evidence of vascular disruption, moving beyond the Maximum Tolerated Dose (MTD) to identify a therapeutically effective Optimal Biological Dose (OBD) [4].
This protocol outlines a standardized approach for using DCE-MRI in clinical trials of denibulin, emphasizing key parameters and timing to capture its acute effects.
Ktrans, ve, AUC) following denibulin administration.Cmax and AUC) [4].The following table summarizes the key technical parameters for DCE-MRI acquisition, which should be optimized for balance between temporal and spatial resolution.
| Parameter | Specification | Rationale |
|---|---|---|
| Scanner | 1.5T or 3.0T clinical MRI system | Standard field strength for quantitative DCE-MRI [2]. |
| Coil | Appropriate phased-array coil (e.g., body, cardiac, neurovascular) | Ensures adequate signal-to-noise ratio (SNR). |
| Sequence | 3D T1-weighted spoiled gradient echo (SPGR/FLASH) | Provides strong T1-weighting for contrast agent detection [2]. |
| Temporal Resolution | 3–10 seconds (for ~5-10 min dynamic series) | Required to capture the first-pass kinetics of the contrast bolus [5]. |
| Spatial Resolution | ≤ 2 mm isotropic (or in-plane), slice thickness 3–5 mm | Balances coverage and detail for heterogeneous tumors [4]. |
| Contrast Agent | Gadolinium-based (e.g., 0.1 mmol/kg Gadobutrol) | Standard low-molecular-weight agent. Power injection at 2–3 mL/s followed by saline flush [6]. |
| T1 Mapping | Multiple flip angles (e.g., 2°, 5°, 10°, 15°) or variable TR | Essential for converting signal intensity to quantitative contrast agent concentration [2]. |
The analysis of DCE-MRI data involves a multi-step process to derive physiologically meaningful parameters, as illustrated below.
The parameters derived from DCE-MRI provide specific insights into vascular function. The table below defines the most relevant metrics for denibulin assessment.
| Parameter | Definition | Physiological Meaning | Expected Change with Denibulin |
|---|---|---|---|
| Ktrans | Volume transfer constant between blood plasma and EES [2]. | A composite of blood flow and capillary permeability. | Decrease (indicates reduced perfusion/permeability) [4]. |
| ve | Fractional volume of the extravascular extracellular space (EES) [2]. | The leakage space for the contrast agent. | Variable; may decrease due to cell swelling [4]. |
| vp | Fractional plasma volume [2]. | Blood volume within the tissue. | Decrease (indicates vascular collapse) [6]. |
| kep | Rate constant from EES back to plasma (kep = Ktrans/ve) [2]. | A measure of contrast agent washout. | Variable. |
| AUC / iAUC | (Initial) Area Under the Gd-concentration curve [2]. | A model-free measure of overall contrast uptake. | Decrease (indicates reduced blood flow and volume) [4]. |
For effective drug development, imaging biomarkers must be correlated with drug exposure. A study on the VDA crolibulin demonstrated successful modeling where:
Cmax and AUC) were correlated with a linear combination of DCE-MRI and DW-MRI parameters (e.g., increase in tumor fraction with low ve and low ADC) [4].Ktrans maps), use perceptually uniform color schemes (e.g., viridis) instead of the "rainbow" or "jet" palettes. This prevents visual misinterpretation and ensures data is accurately represented for all viewers, including those with color vision deficiencies [7].Integrating a well-designed DCE-MRI protocol into denibulin clinical trials provides a powerful, non-invasive method to confirm its mechanism of action, establish proof-of-concept, and guide dose selection. By quantifying acute changes in tumor vascular function, DCE-MRI serves as a key pharmacodynamic biomarker, accelerating the rational development of this vascular disrupting agent.
Cisplatin is a foundational alkylating agent and one of the most compelling chemotherapeutic drugs, first approved by the FDA in 1978. Its primary mechanism of action involves the formation of covalent, intra-strand, and inter-strand crosslinks with purine DNA bases (guanine and adenine), which interferes with DNA repair mechanisms, causes severe DNA damage, and subsequently induces apoptosis in cancer cells. As a cell cycle-non-specific agent, it is particularly effective against rapidly dividing cells. [1] [2] [3]
It is used for metastatic testicular tumors, metastatic ovarian tumors, and advanced bladder cancer. It is also used off-label for a wide range of other malignancies, including non-small cell and small cell lung cancer, head and neck cancers, esophageal cancer, and cervical cancer. [2] [3]
Denibulin (MN-029) is an investigational small molecule classified as a vascular disrupting agent (VDA). Its mechanism is distinct from traditional cytotoxics. It reversibly inhibits microtubule assembly, specifically targeting the cytoskeleton of tumor vascular endothelial cells. This results in the selective disruption of the established, but immature, tumor vasculature, shutting down tumor blood flow and causing central necrosis of solid tumors. [4] [5] [6]
A Phase I study in patients with advanced solid tumors established its safety profile and determined the maximum tolerated dose (MTD) to be 180 mg/m² when administered intravenously every three weeks. The study used Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) to confirm its pharmacodynamic effect, demonstrating a significant, exposure-related reduction in tumor vascular parameters (Ktrans). [4] [6]
The combination of denibulin and cisplatin presents a compelling multi-mechanistic approach to target solid tumors from complementary angles, as illustrated in the following diagram:
Diagram 1: Theoretical combined mechanism of denibulin and cisplatin. Denibulin targets the tumor's blood supply, while cisplatin directly damages DNA in cancer cells.
This rationale is built on two pillars:
Table 1: Profile of Cisplatin and Denibulin as Monotherapies.
| Parameter | Cisplatin | Denibulin |
|---|---|---|
| Drug Class | Alkylating agent / Platinum compound | Vascular Disrupting Agent (VDA) |
| Primary Mechanism | DNA cross-linking, inducing apoptosis [1] [3] | Disruption of tumor vascular endothelial cells, causing central necrosis [4] [5] |
| Key Approved/Tested Indications | Testicular, ovarian, bladder cancer (and many off-label) [2] [3] | Investigated in advanced solid tumors [4] [5] |
| Common Administration | Intravenous (IV) infusion [2] | Intravenous (IV) infusion [4] |
| Major Toxicities | Nephrotoxicity, neurotoxicity, severe nausea/vomiting, myelosuppression, ototoxicity [1] [2] | Nausea, vomiting, diarrhea, fatigue, transient cardiac ischemia (at high doses) [4] [6] |
| Key Pharmacokinetic (PK) Data | Initial half-life: 20-30 min; Terminal half-life: ~24 hrs; Highly protein-bound [2] [3] | Dose-related increases in Cmax and AUC observed; substantial inter-subject variability [4] |
As of the latest published data, no clinical trials have been conducted to evaluate the combination of denibulin and cisplatin. The primary clinical data for denibulin remains the Phase I monotherapy study published in 2011. Therefore, all discussions regarding efficacy, optimal dosing schedules, and safety of the combination are hypothetical and require empirical validation.
Objective: To evaluate the anti-tumor efficacy and toxicity of denibulin in combination with cisplatin in a mouse xenograft model of human non-small cell lung cancer (NSCLC).
Materials:
Methods:
Objective: To determine the safety, tolerability, and recommended Phase II dose (RP2D) of denibulin in combination with cisplatin in patients with advanced solid tumors.
Patient Population: Adults (≥18 years) with histologically confirmed, advanced non-small cell lung cancer (NSCLC) who have received no more than one prior line of systemic therapy.
Study Design:
The combination of denibulin, a vascular disrupting agent, with cisplatin, a cornerstone cytotoxic agent, represents a rationally designed, multi-targeted strategy for treating solid tumors. While direct evidence for this specific combination is lacking, the strong biological rationale supports its investigation. The proposed preclinical and clinical protocols provide a framework to systematically evaluate the synergy, safety, and ultimate clinical potential of this promising combination therapy. Future work should focus on initiating the proposed preclinical studies to generate proof-of-concept data to justify clinical trial development.
Mechanism of Action as a Vascular-Disrupting Agent (VDA) Denibulin is a novel small-molecule vascular-disrupting agent that binds to tubulin and reversibly inhibits microtubule assembly [1] [2]. Its primary action is the disruption of the cytoskeleton in tumor vascular endothelial cells [3] [4]. This leads to endothelial cell shape change and rounding, causing a rapid and selective shutdown of blood flow within established tumor vasculature [5]. The resulting collapse in tumor perfusion induces massive downstream ischemia and necrosis [5]. Preclinical studies indicate that this vascular shutdown can lead to dose-dependent secondary tumor cell killing and enhancement of the antitumor effects of radiation therapy [4].
The key available data comes from a first-in-human Phase I study of Denibulin in patients with advanced solid tumors [1] [3] [2]. The tables below summarize the core findings.
Table 1: Key Findings from the Phase I Clinical Trial (Ricart et al.)
| Aspect | Details |
|---|---|
| Study Design | Dose-escalation (4.0 - 225 mg/m²), intravenous, 3-week cycles [1] |
| Patients | 34 patients received 151 infusions [1] |
| Maximum Tolerated Dose (MTD) | 180 mg/m² [1] [3] |
| Dose-Limiting Toxicities (DLTs) | Transient ischemic attack and grade 3 transaminitis at 225 mg/m² [1] |
| Most Common Toxicities | Nausea, vomiting (dose-related), diarrhea, fatigue, headache, anorexia [1] |
| Key Anti-Vascular Effect | Significant linear correlation between reduction in Ktrans (a DCE-MRI parameter measuring vascular permeability) and drug exposure [1] [3] |
| Anti-Tumor Activity | No objective responses; five patients had stable disease ≥6 months [1] |
Table 2: Dosing and Pharmacokinetics from Phase I Trial
| Parameter | Details |
|---|---|
| Dose Escalation | 4.0, 8.0, 16, 32, 45, 63, 90, 125, 180, and 225 mg/m² [1] |
| Recommended Dose | 180 mg/m² (the Maximum Tolerated Dose) [1] |
| Pharmacokinetics (PK) | Dose-related increases in Cmax and AUC; substantial inter-subject variability observed [1] [3] |
| Anti-Vascular Assessment | Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) at baseline and 6-8 hours post-dose [1] |
The published study provides a high-level overview of the methodology used to evaluate Denibulin's safety and initial anti-vascular effects. A detailed laboratory protocol for combining it with radiation in a pre-clinical setting is not available in the search results.
Table 3: Overview of Key Experimental Methods from the Clinical Trial
| Method | Description as Reported in the Literature |
|---|---|
| Drug Administration | Denibulin HCl was administered as an intravenous (IV) infusion once every three weeks [1] [2]. |
| Dose Escalation Scheme | The trial followed an accelerated titration design, allowing for intra-patient dose escalation [1] [3]. |
| Pharmacokinetic (PK) Sampling | Plasma samples were collected and assayed to determine PK parameters, including Cmax and AUC [1]. |
| Anti-Vascular Effect Assessment | DCE-MRI scans were acquired at baseline and at 6-8 hours post-dose to quantify changes in tumor vascular parameters (Ktrans) [1] [3]. |
| Tumor Response Evaluation | Standard oncologic response criteria (e.g., RECIST) were likely used to assess objective response and stable disease [3]. |
The following diagrams illustrate the proposed mechanism of Denibulin and the general experimental workflow from the clinical trial, based on descriptions in the search results.
The search results confirm Denibulin's function as a vascular-disrupting agent and its potential to enhance radiation effects based on preclinical data [5] [4]. However, specific details on the following are lacking:
To acquire the detailed application notes and protocols you require, I suggest these next steps:
The table below summarizes the key quantitative findings from the Phase I study of denibulin in patients with advanced solid tumors [1].
| Parameter | Findings |
|---|---|
| Tested Doses | 4.0 to 225 mg/m² [1] |
| Administration Route | Intravenous (IV) infusion [1] |
| Dosing Interval | Every 3 weeks [1] |
| Maximum Tolerated Dose (MTD) | 180 mg/m² [1] |
| Dose-Limiting Toxicities (DLTs) | Transient ischemic attack and grade 3 transaminitis (liver enzyme elevation) at 225 mg/m² [1] |
| Most Common Adverse Events | Nausea, vomiting, diarrhea, fatigue, headache, anorexia [1] |
| Notable Absence of Toxicity | No clinically significant myelosuppression, stomatitis, or alopecia [1] |
| Pharmacokinetics | Dose-related increases in maximum concentration (Cmax) and area under the curve (AUC); substantial inter-subject variability observed [1] |
| Anti-tumor Response | No objective tumor responses; 5 patients had stable disease for ≥6 months [1] |
The following methodology is adapted from the published Phase I study, which investigated the safety, pharmacokinetics, and acute anti-vascular effects of denibulin [1].
The following diagram illustrates denibulin's mechanism of action as a Vascular Disrupting Agent (VDA) and its context among other similar investigational therapies.
Early clinical data suggests denibulin acts as a vascular-disrupting agent. Its further development would likely follow trends in the VDA field [3] [4].
The following table consolidates key quantitative findings from a Phase I clinical trial investigating denibulin (also known as MN-029) in patients with advanced solid tumors [1].
| Parameter | Findings/Value | Context & Notes |
|---|---|---|
| Dosing | 4.0 to 225 mg/m² | Administered intravenously every 3 weeks. The Maximum Tolerated Dose (MTD) was established at 180 mg/m² [1]. |
| Blood Flow Reduction | Significant linear correlation | A significant linear correlation was found between the reduction in the transfer constant (Ktrans) and the systemic exposure (AUC) to denibulin [1]. |
| Tumor Response | No objective responses; 5 patients | Five patients achieved stable disease that lasted for 6 months or more [1]. |
| Common Adverse Events | Nausea, vomiting, diarrhea, fatigue, headache, anorexia | Nausea and vomiting appeared to be dose-related [1]. |
| Key Dose-Limiting Toxicities (DLTs) | Transient ischemic attack, Grade 3 transaminitis | Occurred at the 225 mg/m² dose level, which led to the termination of dose escalation [1]. |
| Other Notable Toxicity | Reversible acute coronary ischemia | One episode observed at 180 mg/m², which led to the expansion of that cohort. The condition was reversible and without sequelae [1]. |
| Myelotoxicity, Stomatitis, Alopecia | No clinically significant observations | Reported as not being clinically significant in this study [1]. |
For researchers looking to replicate or build upon these findings, here is a detailed breakdown of the key methodologies used in the Phase I study.
This protocol outlines the administration of denibulin and the monitoring of its safety and tolerability in a clinical setting [1].
This protocol describes the non-invasive method used to quantify denibulin's direct effect on tumor vasculature [1].
The diagrams below, generated using Graphviz's DOT language, illustrate denibulin's mechanism of action and the experimental workflow used in the Phase I study.
This diagram illustrates the proposed mechanism by which denibulin disrupts tumor blood vessels.
This diagram outlines the key stages and assessments in the Phase I clinical trial of denibulin.
Denibulin is a novel vascular-disrupting agent (VDA) that reversibly inhibits microtubule assembly in tumor vascular endothelial cells, leading to cytoskeletal disruption and selective reduction of tumor blood flow [1] [2] [3]. The phase I trial aimed to determine its safety, pharmacokinetics (PK), and acute anti-vascular effects [1].
Table 1: Key Trial Design and Patient Demographics
| Trial Aspect | Description |
|---|---|
| ClinicalTrials.gov Identifier | Not provided in available sources |
| Study Design | First-in-human, dose-escalation |
| Dose Escalation Design | Accelerated titration with intra-patient escalation permitted [1] |
| Dose Levels Tested | 4.0 to 225 mg/m² |
| Administration | IV infusion every 3 weeks |
| Patient Population | 34 patients with advanced solid tumors |
| Primary Objectives | Determine safety, MTD, and PK profile |
| Secondary Objectives | Assess anti-vascular effects via DCE-MRI and antitumor activity |
The trial identified the MTD as 180 mg/m² [1] [4]. Dose-limiting toxicities (DLTs) observed at 225 mg/m² included a transient ischemic attack and grade 3 transaminitis, which halted further dose escalation [1]. One reversible episode of acute coronary ischemia at 180 mg/m² prompted the expansion of that cohort to six patients [1].
Table 2: Safety and Tolerability Findings
| Category | Findings |
|---|---|
| Most Common Toxicities | Nausea, vomiting (dose-related), diarrhea, fatigue, headache, anorexia [1] |
| Notable Absence of Toxicity | No clinically significant myelotoxicity, stomatitis, or alopecia [1] |
| Cumulative Toxicity | No evidence observed in patients receiving multiple courses [1] |
| Dose-Limiting Toxicities (DLTs) | Transient ischemic attack, Grade 3 transaminitis (at 225 mg/m²) [1] |
| Other Notable Toxicity | Reversible acute coronary ischemia (at 180 mg/m²) [1] |
| Recommended Phase II Dose | 180 mg/m² [1] |
For researchers aiming to replicate or build upon these findings, here are the core methodologies.
This protocol outlines the administration of the investigational product and the rules for dose escalation [1].
This protocol details the assessment of acute anti-vascular effects, a key pharmacodynamic endpoint for VDAs [1].
The following diagram illustrates the mechanism of action of denibulin and the workflow of its clinical assessment.
The phase I trial of denibulin successfully established an MTD of 180 mg/m² and provided evidence of its vascular-disrupting mechanism. The structured protocols for DCE-MRI and safety monitoring can serve as a template for evaluating other VDAs.
Future research should explore denibulin in combination therapies. As noted for other VDAs, combining them with anti-angiogenic agents or chemotherapy can enhance efficacy by targeting different aspects of the tumor vasculature and microenvironment [2].
Compound Name: Denibulin hydrochloride (MN-029) Classification: Novel small-molecule Vascular Disrupting Agent (VDA) Developer: MediciNova Trial Phase: I Primary Publication: Cancer Chemotherapy and Pharmacology, 2011 [1] [2] [3]
This first-in-human study aimed to determine the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of denibulin in patients with advanced solid tumors [1] [2].
Denibulin was generally well tolerated. The most common adverse events were typically mild to moderate [1] [2].
Table 1: Summary of Common Adverse Events (AEs) [1] [2]
| Adverse Event | Incidence & Characteristics |
|---|---|
| Nausea / Vomiting | Common; appeared to be dose-related |
| Diarrhea | Frequently reported |
| Fatigue | Frequently reported |
| Headache | Frequently reported |
| Anorexia | Frequently reported |
| Cardiovascular | One reversible episode of acute coronary ischemia at 180 mg/m²; one transient ischemic attack (DLT) at 225 mg/m² |
| Hepatotoxicity | Grade 3 transaminitis (DLT) at 225 mg/m² |
| Not Observed | No clinically significant myelotoxicity, stomatitis, or alopecia. No evidence of cumulative toxicity. |
PK analysis showed that denibulin exhibited dose-dependent pharmacokinetics, though with substantial inter-subject variability [1] [2].
Table 2: Summary of Pharmacokinetic Findings [1] [2]
| PK Parameter | Findings |
|---|---|
| Cmax (Maximum plasma concentration) | Dose-related increases were observed. |
| AUC (Area Under the Curve) | Dose-related increases were observed. |
| Inter-subject Variability | Substantial variability was noted in PK parameters. |
While the trial was not designed to measure efficacy, biomarker and imaging data provided evidence of biological activity.
For researchers looking to implement similar assessments, here are the methodologies for key experiments cited in the denibulin trial.
DCE-MRI was used as a primary pharmacodynamic biomarker to evaluate the acute effects of denibulin on tumor vasculature [1] [2].
Image Acquisition:
Data Analysis:
The following diagram illustrates the mechanistic rationale for using DCE-MRI to assess VDA activity and the subsequent biological effects.
This protocol outlines the method for characterizing the pharmacokinetic profile of denibulin [1] [2].
Drug stability is systematically determined through stability testing as outlined in ICH guidelines. The required storage conditions are defined based on how the drug product performs under various temperature and humidity stresses [1].
The table below outlines standard stability study conditions used in the pharmaceutical industry to establish appropriate storage claims [1]:
| Study Type | Storage Condition | Minimum Time Period at Submission | Purpose |
|---|---|---|---|
| Long Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | Determines the proposed shelf life and label storage conditions. |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | Provides a bridge when accelerated data shows a change. |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | Predicts potential degradation and evaluates short-term excursions. |
These studies monitor critical quality attributes, and the resulting storage instructions (e.g., "Store below 25°C" or "Store below 30°C") are based on the data from these tests [1].
For a researcher needing to establish storage conditions for a new formulation or confirm the stability of a drug substance, the following protocol provides a detailed framework. The workflow involves preparation, controlled storage, periodic testing, and data-driven decision making for shelf-life determination.
To determine the appropriate storage conditions and expiration dating period for an anticancer drug substance or product by assessing its stability under a variety of environmental conditions [2].
The following diagram summarizes the logical flow for determining and validating drug storage conditions, from initial testing to ongoing monitoring.
The following table summarizes the key findings from the Phase I, first-in-human study of denibulin in patients with advanced solid tumors [1]:
| Parameter | Description / Value |
|---|---|
| Drug Name | Denibulin (as denibulin HCl; MN-029) [1] [2] |
| Drug Class | Vascular Disrupting Agent (VDA), small molecule tubulin-binding agent [1] [2] |
| Mechanism of Action | Binds to tubulin, reversibly inhibiting microtubule assembly in tumor vascular endothelial cells. This disrupts the cytoskeleton, causing vascular leakage, occlusion, and shutdown of blood flow, leading to tumor necrosis [1] [2] [3]. |
| Study Design | Phase I, dose-escalation trial in patients with advanced solid tumors [1]. |
| Dosing | Intravenous (IV) infusion every 3 weeks; doses ranged from 4.0 mg/m² to 225 mg/m² [1]. |
| Maximum Tolerated Dose (MTD) | 180 mg/m² [1]. |
| Dose-Limiting Toxicities (DLTs) | Transient ischemic attack and grade 3 transaminitis (liver enzyme elevation) at 225 mg/m² [1]. |
| Most Common Adverse Events | Nausea, vomiting (dose-related), diarrhea, fatigue, headache, anorexia [1]. |
| Key PK Findings | - Cmax and AUC showed dose-related increases.
Denibulin is a vascular-disrupting agent (VDA) that selectively targets the established vasculature of tumors. Its mechanism and the primary method for confirming its biological activity in clinical trials are outlined below.
The diagram below illustrates the mechanism of action of tubulin-binding VDAs like denibulin [1] [3]:
The anti-vascular effect of denibulin was evaluated acutely using Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI). This protocol measures changes in tumor perfusion and permeability [1] [4].
1. Purpose To provide a non-invasive, quantitative biomarker of denibulin's pharmacodynamic effect by measuring the reduction in tumor blood flow following drug administration [1] [4].
2. Experimental Workflow The key steps for implementing DCE-MRI in a clinical trial of a VDA are as follows [4]:
3. Key Parameter: Ktrans
The available data on denibulin is from a single Phase I trial published in 2011, and its development status beyond this point is unclear [1]. A major gap is the lack of detailed pharmacokinetic parameters. Future research would require more comprehensive PK studies to fully characterize the drug's absorption, distribution, metabolism, and excretion (ADME) profile, which is essential for optimal dosing regimen design.
1.0 Compound Overview Denibulin HCl is a novel small-molecule vascular-disrupting agent. Its mechanism of action involves the reversible inhibition of microtubule assembly within the cytoskeleton of tumor vascular endothelial cells. This disruption leads to rapid changes in tumor vascular function, characterized by reduced blood flow and vascular permeability, which can be measured quantitatively using DCE-MRI [1] [2] [3].
2.0 Key Clinical Findings from Phase I Study A first-in-human Phase I study (N=34) established the safety profile and acute anti-vascular effects of Denibulin in patients with advanced solid tumors [1] [2].
2.1 Safety and Tolerability
2.2 Efficacy and Pharmacodynamic Assessment
Table 1: Summary of Denibulin Phase I Trial Key Data
| Parameter | Findings |
|---|---|
| Escalated Doses | 4.0 - 225 mg/m² IV, every 3 weeks [1] |
| Maximum Tolerated Dose (MTD) | 180 mg/m² [1] [2] |
| Key Dose-Limiting Toxicities | Transient ischemic attack, Grade 3 transaminitis (at 225 mg/m²) [1] |
| Most Common Toxicities | Nausea, vomiting, diarrhea, fatigue, headache, anorexia [1] |
| Anti-Vascular Effect | Significant correlation between drug exposure (AUC) & reduction in Ktrans [1] [3] |
This protocol outlines the procedure for using DCE-MRI to evaluate acute vascular effects in clinical trials of VDAs like Denibulin [1] [5] [3].
1.0 Objective To non-invasively quantify changes in tumor vascular perfusion and permeability following administration of a vascular-disrupting agent, thereby providing proof-of-mechanism and informing on dose-response relationships.
2.0 Imaging Technique Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) is the modality of choice due to its wide applicability across body regions and ability to generate quantitative parameters related to blood flow and vessel leakiness [3] [4].
3.0 Pre-Imaging Procedures
4.0 DCE-MRI Acquisition Protocol The following steps detail a generalized acquisition workflow. Specific parameters (e.g., flip angle, temporal resolution) must be optimized for the scanner and anatomical site.
Table 2: Key Steps in DCE-MRI Data Acquisition
| Step | Procedure Description | Purpose |
|---|---|---|
| 1. Localizers | Acquire standard anatomical localizer sequences. | To identify and plan subsequent scans over the target tumor. |
| 2. T1 Mapping | Acquire multiple scans at different flip angles (e.g., 2°, 10°, 15°). | To calculate the native T1 relaxation time of tissues, which is essential for quantitative model-based analysis. |
| 3. DCE Time Series | Administer contrast agent as an IV bolus (0.1 mmol/kg Gd-based agent) followed by a saline flush. Simultaneously, initiate a fast T1-weighted sequence (e.g., 3D spoiled gradient echo) repeated for 5-10 minutes. | To dynamically track the uptake and washout of contrast in the tumor and feeding blood vessels. |
| 4. Anatomical Imaging | Acquire high-resolution post-contrast T1-weighted images. | For improved anatomical correlation and tumor segmentation. |
5.0 Data Analysis
6.0 Timing in Clinical Trials For VDAs like Denibulin, the post-treatment scan should be conducted within hours to a few days after the first dose to capture the acute vascular effects. In the Denibulin Phase I trial, DCE-MRI was performed at baseline and 6-8 hours post-dose [1].
The diagram below illustrates the logical flow from image acquisition to final parameter analysis in a Denibulin trial.
The table below summarizes key quantitative data from the Phase 1 clinical study of denibulin, which is essential for establishing a baseline understanding of its performance [1] [2].
| Parameter | Details & Findings |
|---|---|
| Drug Classification | Novel small-molecule Vascular Disrupting Agent (VDA) [3]. |
| Mechanism of Action | Binds to the colchicine site on tubulin, reversibly inhibiting microtubule assembly in tumor vascular endothelial cells, leading to cytoskeletal disruption and vascular collapse [1] [3] [4]. |
| Recommended Phase II Dose (MTD) | 180 mg/m² administered intravenously every 3 weeks [1] [2]. |
| Key Pharmacokinetic Observation | "Substantial inter-subject variability" was observed in PK parameters ((C_{max}) and AUC), despite overall dose-related increases [1] [2]. |
| Primary Efficacy Biomarker | Reduction in (K^{trans}) (a volume transfer constant measured by DCE-MRI), which showed a significant linear correlation with drug exposure [1] [2]. |
| Most Common Toxicities | Nausea, vomiting (dose-related), diarrhea, fatigue, headache, anorexia [1] [2]. |
| Notable Dose-Limiting Toxicities (DLTs) | Transient ischemic attack and Grade 3 transaminitis at 225 mg/m² [1] [2]. |
Q1: What is the most likely cause of high inter-subject variability in denibulin pharmacokinetic data?
A: The precise cause of the substantial inter-subject variability in (C_{max}) and AUC noted in the Phase 1 trial is not detailed in the available literature [1] [2]. When encountering this in experimental data, you should investigate the following potential sources:
Q2: How can we objectively measure the acute anti-vascular effect of denibulin in a clinical trial setting?
A: The established methodology from the Phase 1 study is Dynamic Contrast-Enhanced MRI (DCE-MRI).
Q3: What are the critical safety signals to monitor in studies involving denibulin?
A: Based on the Phase 1 trial, the most critical safety concerns are cardiovascular and hepatic events [1] [2].
The core data available is from a 2011 study. To find more recent developments for your research:
A TIA is a transient episode of neurological dysfunction caused by focal brain ischemia without acute infarction [1]. It is a medical emergency because it is a strong predictor of a subsequent stroke; up to 20% of patients who have a TIA have a stroke within 90 days, with half of those occurring within the first two days [2]. Therefore, urgent evaluation and management are critical.
The table below summarizes the primary goals and actions in managing a patient with a suspected TIA.
| Goal | Key Actions & Assessments |
|---|
| Urgent Evaluation & Diagnosis [3] [1] [4] | • Rapid neurological assessment. • Brain imaging (MRI with DWI preferred or CT) to rule out infarction/hemorrhage. • Imaging of cervicocephalic vasculature (e.g., carotid ultrasound, CTA). • Cardiac assessment (ECG, echocardiogram). | | Immediate Medical Treatment [5] [2] [4] | • Antiplatelet Therapy: Aspirin, clopidogrel, or aspirin/dipyridamole. Dual antiplatelet therapy (aspirin + clopidogrel) may be used short-term for high-risk patients. • Anticoagulation: If a cardioembolic source (e.g., atrial fibrillation) is identified. • Risk Factor Management: Aggressive control of blood pressure and cholesterol (statins). | | Surgical & Procedural Interventions [5] [4] | • Carotid Endarterectomy: For significant symptomatic carotid artery stenosis (typically >50-70%). • Carotid Angioplasty and Stenting: An alternative for certain patients. |
Denibulin is a vascular-disrupting agent (VDA) that reversibly inhibits microtubule assembly in tumor vascular endothelial cells, leading to vascular collapse and tumor necrosis [6] [7]. Its clinical profile from a Phase I study is summarized below.
| Aspect | Details from Phase I Study |
|---|---|
| Mechanism of Action | Microtubule destabilizer; vascular-disrupting agent (VDA) [6] [7]. |
| Maximum Tolerated Dose (MTD) | 180 mg/m² administered intravenously every 3 weeks [6]. |
| Common Toxicities | Nausea, vomiting, diarrhea, fatigue, headache, anorexia. No significant myelotoxicity, stomatitis, or alopecia was common [6]. |
| Dose-Limiting Toxicities (DLTs) | At 225 mg/m²: One patient experienced a transient ischemic attack (TIA), and another had grade 3 transaminitis [6]. |
| Anti-Vascular Effect | A significant linear correlation was found between reduction in the vascular parameter Ktrans (measured by DCE-MRI) and drug exposure, confirming its vascular-disrupting activity [6]. |
Although specific protocols for denibulin are not available in the search results, the broader class of tubulin-binding VDAs provides a relevant research framework.
Since the search results lack the specific technical details for laboratory experimentation, I suggest the following paths to create the troubleshooting guides and FAQs your audience needs:
Denibulin is a vascular-disrupting agent that reversibly inhibits microtubule assembly. The key safety findings from its first-in-human Phase I study are summarized below.
Table 1: Summary of Denibulin-Associated Transaminitis from Phase I Trial [1] [2]
| Aspect | Details |
|---|---|
| Reported Event | Grade 3 transaminitis (elevation of transaminase levels). |
| Dose Level at Event | 225 mg/m² (the highest dose level tested). |
| Designation | Dose-Limiting Toxicity (DLT). |
| Outcome | The event contributed to the cessation of dose escalation. |
| Maximum Tolerated Dose (MTD) | Established at 180 mg/m². |
| Other Common Toxicities | Nausea, vomiting, diarrhea, fatigue, headache, and anorexia. |
| Cumulative Toxicity | No evidence of cumulative toxicity was observed. |
For researchers conducting preclinical or early clinical work with microtubule inhibitors, the following guidance is recommended for monitoring and managing hepatotoxicity.
Table 2: Monitoring and Management Protocol for Drug-Induced Liver Injury (DILI)
| Step | Action & Methodology |
|---|---|
| 1. Baseline Assessment | Conduct standard liver function tests (LFTs): ALT, AST, ALP, and Total Bilirubin prior to first dose [3]. |
| 2. Routine Monitoring | Monitor LFTs regularly throughout the dosing and follow-up periods. The Phase I study design can serve as a reference for frequency. |
| 3. DILI Diagnosis | Use established criteria: ALT ≥5x ULN, ALP ≥2x ULN, or ALT ≥3x ULN + Bilirubin ≥2x ULN (Hy's Law) [3]. Causality can be assessed with the Roussel Uclaf Causality Assessment Method (RUCAM) [3]. |
| 4. Dose Modification | Follow a protocol for managing elevated LFTs. For Grade 3 transaminitis, this typically requires immediate dosing interruption. Subsequent doses should be reduced or permanently discontinued based on the severity and persistence of the abnormality. |
| 5. Investigate Emerging Biomarkers | Consider incorporating novel biomarkers like Glutamate Dehydrogenase (GLDH), which is more liver-specific than ALT and not confounded by muscle injury [4] [5]. |
The following diagram illustrates the decision pathway for managing suspected DILI in a clinical or research setting, based on the established guidelines and the denibulin trial experience.
Figure 1: DILI Management and Dose Decision Pathway
Q1: What is the clinical significance of Grade 3 transaminitis with denibulin? In the Phase I trial, Grade 3 transaminitis was a dose-limiting toxicity (DLT). This means it was a severe or life-threatening adverse event that defined the upper limit of the drug's tolerable dosage, leading to the establishment of the Maximum Tolerated Dose at 180 mg/m² [1] [2].
Q2: Are there any known drug-drug interactions that could increase the risk of hepatotoxicity with denibulin? The available search results do not provide specific drug interaction data for denibulin. As a general practice, caution should be exercised when co-administering with other drugs known to cause hepatotoxicity. Consult the latest investigator's brochure for the most current information.
Q3: How does hepatotoxicity with denibulin compare to other microtubule inhibitors? The profile appears to differ. Denibulin's Phase I trial reported no clinically significant myelotoxicity or alopecia, with Grade 3 transaminitis being a key DLT at the highest dose [1]. In contrast, the microtubule inhibitor eribulin more commonly causes neutropenia and peripheral neuropathy, with liver enzyme elevations being frequent but rarely severe or leading to clinically apparent liver injury [6] [7] [8]. This suggests different off-target tissue sensitivities within the drug class.
A phase I study of Denibulin in patients with advanced solid tumors identified a risk of coronary ischemia.
Summary of Key Safety Findings from Phase I Trial [1]
| Aspect | Details |
|---|---|
| Incidence | One reversible episode of acute coronary ischemia observed at 180 mg/m². |
| Outcome | Event occurred without sequelae and with preservation of myocardial function. |
| Dose-Limiting Toxicity (DLT) | At 225 mg/m², a transient ischemic attack (TIA) occurred. |
| Maximum Tolerated Dose (MTD) | 180 mg/m². |
| Other Common Toxicities | Nausea, vomiting (dose-related), diarrhea, fatigue, headache, anorexia. |
| Toxicities Not Observed | No clinically significant myelotoxicity, stomatitis, or alopecia. |
Denibulin is a vascular-disrupting agent (VDA) that reversibly inhibits microtubule assembly in tumor vascular endothelial cells, disrupting the cytoskeleton [1]. This mechanism is distinct from other microtubule-targeting agents.
VDAs that bind to the colchicine site on tubulin, like Denibulin, are known to target tumor blood vessels. This vascular effect is likely linked to the coronary ischemia observed [2]. Other agents in this class, such as the CA-4P analog ZD6126, have also been discontinued from clinical development due to cardiotoxicity observed at pharmacological doses [2].
The diagram below outlines a workflow for monitoring and managing coronary ischemia risk based on the phase I trial findings.
Denibulin Coronary Ischemia Risk Management Workflow
What is the safe dose of Denibulin to minimize coronary risk? The maximum tolerated dose (MTD) established in the phase I study is 180 mg/m². Dose-limiting toxicities, including a transient ischemic attack (TIA), occurred at the higher dose of 225 mg/m² [1].
Are the effects of coronary ischemia from Denibulin permanent? In the single documented case, the episode of acute coronary ischemia was reversible and occurred without sequelae, with preservation of myocardial function [1].
How does Denibulin's safety profile compare to other microtubule inhibitors? Denibulin's mechanism is distinct. For example, the microtubule-depolymerizing drug Eribulin has a different clinical profile and is noted for a potentially lower incidence and severity of peripheral neuropathy compared to other agents like ixabepilone and paclitaxel [3]. In contrast, Denibulin's primary noted severe toxicity is vascular [1].
The information available is from a single, early-phase clinical trial published in 2011. For comprehensive troubleshooting, you would typically need access to the full clinical study report, which includes detailed protocols for patient monitoring and management of adverse events. As this is not available in the search results, the following steps are recommended:
The table below summarizes the key findings on nausea and vomiting from the phase I clinical trial of denibulin (MN-029) [1].
| Trial Aspect | Details for Denibulin (MN-029) |
|---|---|
| Trial Phase | Phase I [1] |
| Reported Nausea & Vomiting | Common toxicities; appeared to be dose-related [1] |
| Other Common Toxicities | Diarrhea, fatigue, headache, anorexia [1] |
| Maximum Tolerated Dose (MTD) | 180 mg/m² [1] |
| Dose-Limiting Toxicities (at 225 mg/m²) | Transient ischemic attack and grade 3 transaminitis (led to end of dose escalation) [1] |
While the denibulin trial did not publish a specific antiemetic protocol, modern consensus recommendations for high-emetic-risk chemotherapy provide a strong framework. The key modern strategy involves a four-drug regimen [2] [3].
The table below outlines the standard antiemetic agents and their roles based on current guidelines [2] [3].
| Antiemetic Agent Class | Role in Prophylaxis | Examples |
|---|---|---|
| NK1 Receptor Antagonist | Fixed part of regimen for acute & delayed phases | Aprepitant, Fosaprepitant, Rolapitant |
| 5-HT3 Receptor Antagonist | Fixed part of regimen for acute phase | Ondansetron, Granisetron, Palonosetron |
| Corticosteroid | Fixed part of regimen (note steroid-sparing updates) | Dexamethasone |
| Olanzapine | Fixed part of regimen for delayed phase (new standard) | Olanzapine |
Recent evidence supports using low-dose olanzapine (2.5 mg) as it is non-inferior to the 10 mg dose in controlling nausea and vomiting and significantly reduces the side effect of daytime somnolence [3]. For certain chemotherapies, guidelines now recommend stopping dexamethasone after the first day [2].
For researchers designing preclinical or clinical studies, here are detailed protocols informed by general emesis research.
This protocol is for evaluating the emetogenic potential of denibulin or the efficacy of antiemetics before human trials [4].
This is a proposed antiemetic regimen for a clinical trial protocol based on 2023 MASCC/ESMO consensus recommendations [2] [3].
Nausea and vomiting are defense mechanisms coordinated by the brain in response to various threats. The following diagram illustrates the primary pathways involved, which are targeted by antiemetic drugs [4] [5] [6].
This diagram shows two main pathways [4] [5]:
Q: Are nausea and vomiting a major dose-limiting toxicity for denibulin? A: According to the phase I study, while nausea and vomiting were common and dose-related, they were not classified as Dose-Limiting Toxicities (DLTs). The DLTs that ended dose escalation were a transient ischemic attack and grade 3 transaminitis at the 225 mg/m² dose level [1].
Q: Why is a multi-drug antiemetic regimen necessary? A: Using drugs that block different receptor pathways (NK1, 5-HT3, dopamine) provides a broader protective effect. This is crucial because emetic signals are mediated by multiple neurotransmitters (e.g., serotonin, substance P, dopamine) simultaneously [4] [2]. Blocking only one pathway is often insufficient for highly emetogenic agents.
Q: What is the role of olanzapine, an antipsychotic, in managing nausea? A: Olanzapine is effective because it blocks multiple neurotransmitter receptors involved in nausea and vomiting, including dopamine (D2) and serotonin (5-HT3) receptors. Its addition to standard antiemetic regimens has significantly improved the control of delayed nausea, which has historically been difficult to manage [2] [3].
If you are experiencing issues such as precipitate formation, loss of potency, or inconsistent experimental results, consult the following table.
| Observation | Potential Root Cause | Corrective & Preventive Actions |
|---|---|---|
| Precipitation in solution | Low aqueous solubility; Degradation products; Solution pH outside stable range. | Use a co-solvent (e.g., DMSO); Confirm solution pH is optimal (typically 5-7); Filter solution before use [1]. |
| Loss of antiproliferative activity | Chemical degradation of active compound; Adsorption to container surfaces. | Prepare fresh stock solutions; Use low-adsorption tubes; Verify storage conditions (-20°C or lower) [1] [2]. |
| Inconsistent tubulin polymerization assay results | Drug instability under assay conditions; Light-induced degradation. | Protect from light during experiments; Run assays immediately after preparing drug solutions; Include a positive control (e.g., Nocodazole) [2]. |
Store the solid powder at -20°C or lower, in a dry, desiccated environment, and protect from light. For stock solutions, use anhydrous DMSO and aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C or lower [1] [2].
While specific data for Denibulin is unavailable, related benzimidazole-hydrazone compounds show greatest stability in slightly acidic conditions around pH 5. You should avoid strongly alkaline conditions (e.g., pH 10), which can greatly accelerate degradation [3].
A combination of techniques is most effective:
This study helps identify likely degradation products and validate stability-indicating analytical methods.
Workflow Diagram: Forced Degradation Study
Materials & Methods:
Ensuring Denibulin remains stable and active throughout your biological experiments is critical.
Workflow Diagram: Bioassay Stability Check
Materials & Methods:
The information provided is based on the chemical class of Denibulin (a benzimidazole-hydrazone derivative) and general stability guidelines [1] [2] [4]. You should validate these protocols with your specific batch of Denibulin HCl.
| Aspect | Details |
|---|---|
| Most Common Toxicities | Nausea, vomiting (dose-related), diarrhea, fatigue, headache, anorexia [1] [2]. |
| Notable Absence of Toxicity | No clinically significant myelosuppression (bone marrow suppression), stomatitis, or alopecia were reported [1] [2]. |
| Maximum Tolerated Dose (MTD) | 180 mg/m² [1] [2]. |
| Dose-Limiting Toxicities (DLTs) | At 225 mg/m²: Transient ischemic attack and Grade 3 transaminitis (liver enzyme elevation) [1] [2]. |
| Other Notable Adverse Events | One reversible episode of acute coronary ischemia at 180 mg/m² [1] [2]. No evidence of cumulative toxicity with multiple treatment courses [1] [2]. |
The quantitative data above comes from a standard phase I dose-escalation study design. The following workflow outlines the key experimental procedures for assessing safety and biological activity in these trials.
The diagram above summarizes the core workflow. Here are the specific technical details for the key experimental components:
Q: What are the critical dose-limiting toxicities to monitor in pre-clinical and clinical development of denibulin? A: The primary dose-limiting toxicities are neurological (e.g., transient ischemic attack) and hepatic (e.g., Grade 3 transaminitis). Cardiovascular events (e.g., acute coronary ischemia) were also observed at the MTD and require careful monitoring [1] [2].
Q: Does denibulin cause myelosuppression, a common issue with many chemotherapies? A: No. Available data from phase I trials indicate no clinically significant myelotoxicity (bone marrow suppression), which is a distinct advantage over many cytotoxic agents and may allow for easier combination with other drugs [1] [2].
Q: What is the recommended biomarker to demonstrate the biological activity of denibulin in a clinical trial? A: DCE-MRI is the most validated biomarker. A reduction in the parameter K^trans^ 6-8 hours after dosing provides direct evidence of the drug's vascular-disrupting effect and has been shown to correlate with drug exposure [1] [2].
Q: Is there evidence of cumulative toxicity with repeated cycles of denibulin? A: No. The phase I studies reported no evidence of cumulative toxicity in patients receiving multiple courses of therapy [1] [2].
The information below is structured from a Phase I dose-escalation study in patients with advanced solid tumors, which established the foundational safety and dosing parameters for denibulin [1] [2].
1. Key Patient Selection Criteria from Phase I Trial
| Criterion Category | Inclusion Details | Exclusion / Cautionary Notes |
|---|---|---|
| Patient Population | Adults with advanced solid tumors that were refractory to standard therapy or for whom no standard therapy existed [1]. | No objective tumor responses were noted; 5 patients had stable disease ≥6 months [1]. |
| Performance Status | Not explicitly stated in abstract, but typical for Phase I trials: Adequate performance status (e.g., ECOG 0-2) and life expectancy [1]. | - |
| Organ Function | Not explicitly stated in abstract, but typical for Phase I trials: Adequate bone marrow, liver, and renal function [1]. | Dose-limiting toxicities at 225 mg/m² included grade 3 transaminitis; monitor liver function [1]. |
| Cardiovascular Health | - | Cohort at 180 mg/m² expanded due to a reversible episode of acute coronary ischemia. A transient ischemic attack was a dose-limiting toxicity at 225 mg/m². Exercise caution in patients with cardiovascular risk factors [1]. |
2. Dosing, Administration & Safety Profile
| Parameter | Summary from Phase I Study |
|---|---|
| Recommended Dose | Maximum Tolerated Dose (MTD): 180 mg/m² [1]. |
| Dosing Schedule | Intravenous (IV) infusion on Day 1 of a 21-day cycle [1]. The study used an accelerated titration design with intra-patient dose escalation. |
| Common Adverse Reactions (Most Frequent) | Nausea, vomiting, diarrhea, fatigue, headache, anorexia. Nausea and vomiting appeared to be dose-related [1]. |
| Common Adverse Reactions (Other) | No clinically significant myelotoxicity, stomatitis, or alopecia was observed [1]. |
| Serious Adverse Reactions | Reversible acute coronary ischemia, transient ischemic attack, grade 3 transaminitis [1]. |
| Cumulative Toxicity | No evidence of cumulative toxicity in patients receiving multiple courses [1]. |
3. Experimental Protocol: Assessing Anti-Vascular Effect
The Phase I study used Dynamic Contrast-Enhanced MRI (DCE-MRI) to provide proof-of-mechanism by measuring acute changes in tumor vascular function [1] [3].
Q1: What is the confirmed mechanism of action of denibulin? Denibulin is a vascular-disrupting agent (VDA). It reversibly inhibits microtubule assembly, specifically targeting the cytoskeleton of tumor vascular endothelial cells. This leads to the selective obstruction of pre-existing tumor blood vessels, causing tumor cell death from ischemia and hemorrhagic necrosis [1] [3].
Q2: How does denibulin differ from anti-angiogenic agents? While both target tumor vasculature, their mechanisms and timing differ. Anti-angiogenic drugs (e.g., bevacizumab) prevent the formation of new blood vessels. In contrast, denibulin is a VDA that rapidly collapses and disrupts the existing tumor vasculature [3].
Q3: What is the current development status of denibulin? The information found is from a Phase I clinical trial completed in 2011 [1] [2]. I did not find any results for more recent Phase II or III trials in the current search. For the most up-to-date status, it is recommended to check clinical trial registries such as ClinicalTrials.gov or the pharmaceutical company's pipeline.
| Issue | Potential Cause | Recommended Action |
|---|---|---|
| Significant hepatotoxicity | Drug-induced liver injury, identified as a DLT at highest dose. | Adhere to the MTD of 180 mg/m². Implement robust liver function monitoring (LFTs) throughout the treatment cycle. Dose reduction or discontinuation may be necessary [1]. |
| Cardiovascular event | Underlying cardiovascular risk; potential drug effect. | Conduct thorough cardiovascular screening prior to enrollment. Monitor patients closely for signs of ischemia during and after infusion [1]. |
| Lack of observed vascular effect in DCE-MRI | Incorrect dosing; issues with DCE-MRI protocol. | Verify drug potency and administration. Ensure DCE-MRI acquisition (timing, contrast dose) and post-processing (Ktrans modeling) are performed according to standardized guidelines [3]. |
What is Denibulin? Denibulin is a novel small molecule classified as a Vascular Disrupting Agent (VDA), currently in the experimental stage for the treatment of solid tumors [1]. Its proposed mechanism of action involves the selective disruption of newly formed tumor blood vessels. This disruption shuts down tumor blood flow, leading to central necrosis of the solid tumor [1].
The Challenge of Therapeutic Window Optimization A drug's therapeutic window is the dose range between the minimum amount that is effective and the maximum amount that can be given without unacceptable side effects. Optimizing this window is a central challenge in oncology drug development.
Traditional methods like the "3+3" dose-escalation design, which aims to find the Maximum Tolerated Dose (MTD), are often poorly suited for modern targeted therapies [2]. Studies show that this approach can lead to poorly optimized doses, with nearly 50% of patients in late-stage trials requiring dose reductions and over 50% of recently approved cancer drugs needing post-approval dosing re-evaluation by the FDA [2]. This highlights the critical need for more sophisticated strategies that balance both efficacy and safety from early development stages.
FAQ 1: What is the primary mechanism of action of Denibulin, and how can we measure its biological activity in preclinical models?
FAQ 2: Our clinical trial data shows a high rate of dose-limiting toxicities. How can we redesign our dose-finding strategy?
FAQ 3: What key experiments are needed to support the selection of a final recommended dose for a registrational trial?
Table 1: Key Considerations for Dosage Optimization Experiments
| Experiment Phase | Primary Objective | Key Methodologies & Data to Collect | Rationale & Regulatory Context |
|---|
| First-in-Human (FIH) Trial | Identify safe dose ranges for initial human testing and further study. | - Model-informed starting dose selection (vs. animal weight-based scaling).
General Protocol for Investigating Denibulin's Mechanism
The following diagram illustrates the proposed mechanism of action for Denibulin and a general workflow for its preclinical evaluation, created according to your specifications using the DOT language.
Diagram 1: Denibulin's proposed mechanism and a general preclinical evaluation workflow.
The information available from my search on Denibulin is foundational but not exhaustive. The chemical and early mechanistic data is available [1], but I could not find specific clinical trial results, detailed pharmacokinetic data (absorption, half-life, etc.), or finalized dosing regimens.
To advance your work, I strongly recommend:
While Denibulin-specific data is unavailable, the following general principles for managing Infusion-Related Reactions (IRRs) from cancer therapy [1] provide a foundational framework for researchers.
Definition & Mechanism An IRR is an adverse reaction to the infusion of pharmacological or biological substances [1]. They can be:
Common Signs and Symptoms IRRs can involve multiple body systems [1]:
| System Involved | Signs & Symptoms |
|---|---|
| Mucocutaneous | Pruritus (itching), urticaria (hives), skin flushing (in up to 90% of cases) |
| Respiratory | Wheezing, dyspnea (difficulty breathing) |
| Circulatory | Hypotension (in 30-35% of cases) |
| Abdominal | Diarrhea, cramps, nausea, vomiting |
For preclinical or early-phase clinical research, consider this structured monitoring protocol adapted from general oncology guidelines [1].
Protocol Steps:
What is the difference between a "rechallenge" and a "restart"?
Where can I find the official grading system for adverse events? The Common Terminology Criteria for Adverse Events (CTCAE) Version 5.0, published by the National Cancer Institute (NCI), is the standard for grading IRR severity in oncology trials [1].
Why is specific information on Denibulin so limited? Denibulin is listed as an experimental vascular disrupting agent, and its development status for solid tumors is currently suspended [2]. Detailed clinical data from human trials, including specific adverse event profiles, may not be in the public domain.
The table below summarizes the primary findings from the Phase I study of denibulin in patients with advanced solid tumors [1].
| Parameter | Summary from Phase I Study |
|---|---|
| Drug Full Name | Denibulin HCl (also referred to as MN-029) [1] |
| Mechanism of Action | Novel vascular-disrupting agent (VDA); reversibly inhibits microtubule assembly in tumor vascular endothelial cells [1]. |
| Doses Studied | 4.0 to 225 mg/m² administered intravenously every 3 weeks [1]. |
| Key PK Findings | - Cmax & AUC: Showed dose-related increases [1].
For researchers working with VDAs like denibulin, here are answers to common troubleshooting questions based on general pharmacokinetic principles and the specific findings from the denibulin study.
Q1: What are the primary factors likely contributing to the pharmacokinetic variability of denibulin?
While the Phase I study did not perform a formal analysis of covariates, the observation of "substantial inter-subject variability" is a common challenge in early drug development, especially in oncology [1]. Based on established pharmacokinetic principles, the following factors should be investigated in future studies [2] [3]:
Q2: How can we design experiments to better characterize denibulin's pharmacokinetics?
Given the limited public data, a robust population pharmacokinetic (PopPK) approach is recommended for future studies. Here is a conceptual workflow for such an analysis.
The workflow outlines a structured approach to understanding pharmacokinetic variability. Here are the core methodologies involved:
The following table summarizes the core mechanism of VDAs and the primary pathways through which tumors develop resistance, based on the information gathered.
| Aspect | Core Mechanism of VDAs | Proposed Tumor Resistance Mechanisms |
|---|---|---|
| Primary Target | Tumor endothelial cells [1] | Pre-existing mature, pericyte-covered vessels at the tumor periphery [1] |
| Cellular Effect | Binds tubulin, disrupting microtubule network → Endothelial cell shape change (rounding), loss of vascular integrity [1] | Surviving rim cells receive nutrients from intact host vasculature, allowing rapid repopulation [1] |
| Tumor Outcome | Rapid vascular collapse, ischemia, hypoxia, and central necrosis [1] | Tumor regrowth from the viable rim, leading to inadequate long-term efficacy as a monotherapy [1] |
| Therapeutic Implication | Effective at destroying the tumor core [1] | Requires combination with other therapies to eliminate the residual tumor rim [1] |
This table outlines frequent issues encountered in VDA research and potential solutions to consider for your experimental design.
| Problem Area | Specific Challenge | Potential Solutions & Considerations |
|---|---|---|
| Model Selection | In vivo models show inconsistent treatment responses. | Use orthotopic or patient-derived xenograft (PDX) models that better mimic human tumor stroma and vasculature. Correlate findings with vascular density measurements. |
| Efficacy Assessment | Monotherapy is ineffective in achieving complete tumor regression. | Develop combination therapy protocols. As research suggests, partner VDAs with: • Radiotherapy [1] • Chemotherapy (e.g., carboplatin, paclitaxel) [1] • Antiangiogenic agents (e.g., bevacizumab) [1] • Immunotherapy [1] | | Response Measurement | Difficulty in non-invasively quantifying acute vascular shutdown and its downstream effects. | Implement advanced imaging protocols as biomarkers. Pre-clinical studies utilize: • Dynamic Contrast-Enhanced MRI (DCE-MRI): Assesses vascular permeability and blood flow [1]. • BOLD MRI: Measures blood oxygenation and hypoxia [1]. • Contrast-Enhanced Ultrasound (CE-US): Evaluates vascular patency [1]. • Photoacoustic Tomography (MSOT/PAT): Provides optical imaging of hemodynamics [1]. |
The diagram below outlines a generalized workflow for evaluating a VDA like Denibulin in a pre-clinical setting, incorporating the troubleshooting considerations.
The table below consolidates the safety data from phase I clinical trials that established the safety and maximum tolerated dose (MTD) of denibulin as a single agent in patients with advanced solid tumors [1] [2] [3].
| Category | Details |
|---|---|
| Maximum Tolerated Dose (MTD) | 180 mg/m² (administered intravenously every 3 weeks) [1] [3] [4] |
| Dose-Limiting Toxicities (DLTs) | Transient ischemic attack and Grade 3 transaminitis (occurred at 225 mg/m²) [1] [3] [4]. One reversible episode of acute coronary ischemia was also reported at 180 mg/m² [1] [3]. |
| Most Common Adverse Events | Nausea, vomiting (dose-related), diarrhea, fatigue, headache, anorexia [1] [3] [4]. |
| Less Common or Absent Toxicities | No clinically significant myelosuppression (myelotoxicity), stomatitis, or alopecia were observed. No evidence of cumulative toxicity with multiple treatment courses [1] [3] [4]. |
Understanding the drug's mechanism can help anticipate interactions in combination therapies. Denibulin is a vascular-disrupting agent (VDA) that targets established tumor blood vessels [5].
The following diagram illustrates its mechanism and the typical workflow for assessing its effects in a pre-clinical or clinical setting:
Q1: What is the recommended phase II dose for denibulin monotherapy? Based on the cited phase I studies, the recommended dose for further monotherapy development was 180 mg/m² administered as an intravenous infusion every three weeks [1] [2] [3].
Q2: Are there any specific organ toxicities to monitor with denibulin? Yes. While generally well-tolerated, the dose-limiting toxicities involved cardiovascular events (transient ischemic attack, acute coronary ischemia) and hepatic toxicity (grade 3 transaminitis). Monitoring cardiac and liver function is advised, especially at higher doses [1] [3] [4].
Q3: Was any efficacy observed with denibulin monotherapy in early trials? No objective tumor responses (shrinkage) were reported in one major phase I study. However, five patients achieved stable disease for six months or longer, suggesting some level of disease control [1] [3] [4]. Another study reported one partial response in a patient with advanced pancreatic cancer [2].
Q4: Why is there no data on denibulin combination therapy? Denibulin remains an experimental drug. The available public data primarily comes from early-phase (I) clinical trials, which are designed to first determine the safety and appropriate dose of a new drug by itself. Combination studies typically occur in later phases of development, for which public data may not yet be available or may not have been conducted.
Since clinical data on combinations is unavailable, here are general principles for troubleshooting pre-clinical experiments based on the denibulin monotoxicity profile and VDA mechanisms [6].
Challenge: Unexpected Cardiovascular Toxicity
Challenge: Lack of Enhanced Efficacy in Combination
The table below summarizes available information on Denibulin and other key VDAs. Please note that much of this data comes from early-phase clinical trials or market research reports, and development status may have changed.
| Drug Name | Class / Type | Key Indications (Trials) | Mechanism of Action | Phase of Development (Last Reported) | Reported Efficacy & Safety Notes |
|---|
| Denibulin (MN-029) [1] [2] | Small Molecule / Tubulin-binding Agent [3] | Advanced solid tumors [1] | Binds tubulin, disrupting the cytoskeleton of tumor endothelial cells, leading to vascular shutdown and tumor necrosis [1] [2] | Phase I (Completed 2011) [1] | Efficacy: Stable disease ≥6 months in 5/34 pts; significant reduction in Ktrans on DCE-MRI [1]. Safety: MTD 180 mg/m²; nausea, vomiting, diarrhea, fatigue; transient ischemic attack and transaminitis at higher doses [1]. | | Plinabulin [4] | Small Molecule | Chemotherapy-induced neutropenia [4] | Not fully detailed in sources; some VDAs in this class are tubulin-binding [3] | Phase (Not specified in sources) | Information not available in search results. | | VB-111 (ofranergene obadenovec) [4] | Ligand-Directed Agent / Gene Therapy [3] | Recurrent platinum-resistant ovarian cancer [4] | Not fully detailed in sources; ligand-directed agents target specific receptors on tumor endothelium [5] | Phase (Not specified in sources) | Information not available in search results. | | Bavituximab [4] | Ligand-Directed Agent / Monoclonal Antibody | Not specified in sources | Not fully detailed in sources | Phase (Not specified in sources) | Information not available in search results. | | Padeliporfin [4] | Small Molecule | Not specified in sources | Not fully detailed in sources | Phase (Not specified in sources) | Information not available in search results. |
The most robust experimental data available from the search results is from a Phase I clinical trial of Denibulin. Here is a summary of the methodology and findings.
It is crucial to distinguish Vascular Disrupting Agents (VDAs) from Anti-Angiogenic Agents, as they target the tumor blood supply in different ways [5]. The following diagram illustrates this distinction and Denibulin's specific role.
The table below summarizes the key findings from the identified Phase I study on denibulin (also referred to as MN-029) [1].
| Trial Phase | Patient Population | Key Efficacy Findings | Most Common Adverse Events | Recommended Phase 2 Dose |
|---|
| Phase I [1] | 34 patients with advanced solid tumors | - No objective tumor responses observed [1].
The primary source of data comes from a first-in-human, dose-escalation study designed to determine the safety and pharmacokinetics of denibulin [1].
Denibulin is a vascular-disrupting agent (VDA). Its mechanism differs from angiogenesis inhibitors, as it targets established tumor blood vessels rather than preventing new vessel formation [2].
The following diagram illustrates the mechanism of tubulin-binding VDAs like denibulin:
This mechanism leads to rapid shutdown of blood flow, causing massive cancer cell death in the central tumor region. However, a thin rim of viable tumor cells often remains, receiving nutrients from untargeted host vasculature, which is a recognized limitation of VDA monotherapy [2].
The available data suggests that denibulin, like other VDAs, may be more effective as part of a combination therapy. The future of this drug class appears to lie in rational combinations aimed at overcoming the limitations of monotherapy [2].
The table below summarizes the available efficacy data for denibulin from a Phase I/II trial.
| Trial Details | Patient Population | Key Efficacy Findings |
|---|
| Phase I/II (cited in [1]) | Metastatic Triple-Negative Breast Cancer (TNBC); 21 patients with GR-positive tumors [1] | • Progression-Free Survival (PFS): Median PFS of 11.1 weeks [1] • Tumor Response: 4 patients with partial response (≥30% tumor reduction); 8 patients with stable disease; 11 with progressive disease [1] |
The following methodology is commonly used in clinical trials to assess the effects of Vascular Disrupting Agents (VDAs) like denibulin. This outlines the workflow for non-invasive evaluation of treatment response, which is critical for determining endpoints like stable disease.
Key Methodological Details:
The key findings from the Phase I clinical trial of Denibulin in patients with advanced solid tumors are summarized in the table below.
| Parameter | Results & Findings |
|---|---|
| Trial Phase | Phase I [1] [2] [3] |
| Primary Objective | Determine safety, pharmacokinetics (PK), & acute anti-vascular effects [1] [2] |
| Patient Population | 34 patients with advanced solid tumors [1] [2] [3] |
| Dosing Regimen | Intravenous (IV) infusion every 3 weeks; doses ranged from 4.0 to 225 mg/m² [1] [2] |
| Maximum Tolerated Dose (MTD) | 180 mg/m² [1] [2] [3] |
| Most Common Toxicities | Nausea, vomiting (dose-related), diarrhea, fatigue, headache, anorexia [1] [2] |
| Dose-Limiting Toxicities (DLTs) | At 225 mg/m²: Transient ischemic attack & Grade 3 transaminitis [1] [2] |
| Other Notable Toxicities | One reversible episode of acute coronary ischemia at 180 mg/m² [1] [2] |
| Absence of Common Toxicities | No clinically significant myelotoxicity, stomatitis, or alopecia observed [1] [2] |
| Efficacy (Tumor Response) | No objective responses; 5 patients had stable disease ≥6 months [1] [2] |
| Pharmacokinetics (PK) | Dose-related increases in Cmax and AUC; substantial inter-subject variability observed [1] [2] |
| Pharmacodynamic Evidence | Significant linear correlation between reduction in Ktrans (DCE-MRI parameter) & drug exposure, indicating decreased tumor vascularity [1] [2] |
The trial employed several key methodologies to assess the drug's effects.
Denibulin is a novel small molecule classified as a Vascular Disrupting Agent (VDA) [4]. Its mechanism is distinct from anti-angiogenic drugs, which prevent the formation of new blood vessels. Instead, VDAs target and disrupt the existing vasculature of established tumors.
The following diagram illustrates the logical pathway of how Denibulin exerts its effect.
To understand Denibulin's place in research, it's helpful to know the broader category of VDAs. The experimental drug EPC2407 (Crolibulin) is another microtubule-targeted VDA that has shown potent antivascular activity in preclinical models of prostate cancer, leading to reduced tumor blood flow and increased necrosis [5]. This demonstrates the continued research interest in this drug class.
Furthermore, conjugating natural products with other bioactive molecules is a growing field in oncology drug discovery. These hybrids aim to improve selectivity toward cancer cells and overcome drawbacks like poor bioavailability and drug resistance [6].
The table below provides a high-level comparison of these two compounds.
| Feature | Denibulin (MN-029) | Combretastatin A-4 (CA-4) & its Prodrug CA-4P |
|---|---|---|
| Drug Type | Novel vascular-disrupting agent (VDA) [1] [2] | Natural product VDA; CA-4P is a water-soluble prodrug [3] [4] |
| Origin | Synthetic [1] | Isolated from the South African bush willow, Combretum caffrum [3] [4] |
| Primary Mechanism | Binds tubulin, disrupting the cytoskeleton of tumor vascular endothelial cells [1] [2] | Binds to the colchicine site on tubulin, inhibiting polymerization and disrupting tumor vasculature [3] [4] |
| Clinical Status | Phase I clinical trial (as of 2011) [1] [2] | Preclinical studies; prodrug CA-4P in Phase II/III trials [3] [4] |
| Key Findings | Generally well-tolerated; caused reduction in tumor vascular parameters; no objective responses observed [1] [2] | Potent anti-angiogenic and vascular-disrupting activity; induces apoptosis in tumor cells; evidence of neurotoxicity in zebrafish models [5] [4] |
Both Denibulin and Combretastatin A-4 belong to a class of drugs known as Vascular-Disrupting Agents (VDAs). They target the existing blood vessels within tumors, causing a rapid shutdown of blood flow, which leads to widespread tumor cell death (necrosis) [6] [4].
The following diagram illustrates the primary and secondary mechanisms of action for Combretastatin A-4, which are more extensively documented in preclinical models.
The tables below summarize the experimental findings and methodologies for Denibulin and Combretastatin A-4.
| Aspect | Summary |
|---|---|
| Study Objective | Determine safety, pharmacokinetics (PK), and acute anti-vascular effects. |
| Patient Population | 34 patients with advanced solid tumors. |
| Dosing | IV, 4.0-225 mg/m² every 3 weeks. |
| Key Safety Findings | Most Common Toxicities: Nausea, vomiting (dose-related), diarrhea, fatigue, headache, anorexia. Key Dose-Limiting Toxicities (DLTs): Transient ischemic attack, grade 3 transaminitis (at 225 mg/m²). Notable Absence: No significant myelotoxicity, stomatitis, or alopecia. | | Efficacy Findings | Objective Responses: None. Stable Disease: 5 patients had stable disease for ≥6 months. | | Biomarker / Imaging | DCE-MRI showed a significant linear correlation between reduction in Ktrans (a measure of vascular permeability) and drug exposure. | | Conclusion | Maximum Tolerated Dose (MTD) was 180 mg/m². Generally well-tolerated with evidence of vascular disruption. |
| Aspect | Summary | Experimental Protocol Highlights |
|---|---|---|
| Anti-angiogenesis | Inhibited intersegmental vessel (ISV) growth in zebrafish embryos; blocked vessel plexus formation in regenerated adult zebrafish fins [4]. | Zebrafish Model: Used transgenic Tg(kdrl:EGFP) embryos. Treated with 7-9 ng/ml CA-4 from 8-55 hours post-fertilization (hpf). Vessels visualized and measured via confocal microscopy [4]. |
| Cytotoxicity & Apoptosis | Induced apoptosis in breast cancer cells (MCF-7) and hepatocellular carcinoma cells (HepG-2) via mitochondrial and ER stress pathways [5] [7]. | Annexin V/PI Staining: MCF-7 cells treated with CA-4 analogue, apoptosis quantified by flow cytometry [5]. Western Blot: Analysis of apoptosis markers (e.g., Bax, Bcl-2) and pathway proteins (ER stress, MAPK/ERK, PI3K/AKT) in treated HepG-2 and MCF-7 cells [5] [7]. | | Signaling Pathways | Suppressed MAPK/ERK and PI3K/AKT survival pathways; upregulated p53 and Bax/Bcl-2 ratio [5]. | Western Blot & RT-PCR: Protein and mRNA expression levels of pathway components were measured after treatment with CA-4 analogue over a time course [5]. | | Neurotoxicity | Induced significant apoptosis in the central nervous system of zebrafish embryos; impaired motor neuron development [4]. | Zebrafish Model: Used transgenic Tg(hb9:EGFP) for motor neurons. Treated embryos with 7-9 ng/ml CA-4. Apoptosis visualized via TUNEL assay; neuron morphology analyzed by confocal microscopy [4]. |
The anti-tumor effect of Denibulin is indirect, achieved by selectively damaging the established blood vessels within a tumor.
The following diagram illustrates the signaling pathway triggered by Denibulin and the standard experimental workflow for its assessment.
It is important to distinguish Denibulin from other major classes of cancer therapeutics that also interact with blood vessels or tubulin.
| Therapeutic Class | Representative Drugs | Primary Target & Mechanism | Key Difference from Denibulin (a VDA) |
|---|---|---|---|
| Vascular Disrupting Agents (VDAs) | Denibulin, Combretastatin A-4 Phosphate | Destroys existing tumor blood vessels by targeting endothelial cell cytoskeleton, causing rapid vascular collapse [1] [5]. | The defining characteristic of this class. |
| Antiangiogenic Agents (AAs) | Bevacizumab (Avastin), Sunitinib | Inhibits the formation of new blood vessels (angiogenesis) by targeting signaling factors like VEGF [1] [5]. | VDAs attack existing vasculature; AAs prevent new vessel growth. |
| Microtubule Stabilizers | Paclitaxel, Docetaxel | Promotes microtubule assembly and stability, arresting cell division in cancer cells [6] [7]. | Has a direct cytotoxic effect on tumor cells and generally does not disrupt vasculature [1]. |
| Other Microtubule Destabilizers | Vinca Alkaloids (e.g., Vincristine) | Inhibits microtubule polymerization, binding at the "vinca" site on tubulin to arrest cell division [6] [7]. | Primarily a direct antimitotic effect on tumor cells; vascular effects are not their primary mechanism [1]. |
| Trial Phase | VDA Agent | Imaging Modality | Biomarker | Correlation Finding | Clinical Context |
|---|---|---|---|---|---|
| Phase I [1] [2] | Denibulin (MN-029) | Dynamic Contrast-Enhanced MRI (DCE-MRI) | Ktrans (volume transfer constant) | Significant negative linear correlation between reduction in Ktrans and drug exposure (AUC) [1] [2]. | Patients with advanced solid tumors; imaging at 6-8 hours post-dose [1]. |
For researchers looking to replicate or understand this biomarker assessment, the following methodological details are critical.
The correlation between denibulin and reduced Ktrans is rooted in its mechanism of action as a Vascular Disrupting Agent (VDA). The following diagram illustrates the drug's pathway and the subsequent experimental workflow to measure its effect.
The significant negative correlation observed means that higher exposure to denibulin resulted in a greater reduction in tumor Ktrans values [1] [2]. This is interpreted as a direct, dose-dependent anti-vascular effect:
| Agent Name (Code) | Primary Target / Mechanism | Key Clinical Findings & Experimental Evidence | Maximum Tolerated Dose (MTD) / Dose in Study |
|---|
| Denibulin (MN-029) | Tubulin (colchicine site); disrupts cytoskeleton of tumor endothelial cells [1] [2]. | - Safety: Generally well-tolerated. Most common toxicities were nausea, vomiting, diarrhea, fatigue, headache, and anorexia [1] [2].
VDAs like Denibulin belong to a class of small molecules that bind to tubulin, specifically at the colchicine site [3]. This binding inhibits microtubule polymerization, which is crucial for maintaining the structural integrity and shape of cells.
The mechanism is highly selective for the endothelial cells lining tumor blood vessels. This selectivity arises because tumor vasculature is structurally abnormal—it is fragile, rapidly formed, and often lacks proper pericyte coverage [3]. When Denibulin disrupts the microtubule cytoskeleton in these vulnerable endothelial cells, it triggers a specific signaling cascade that leads to:
The following diagram illustrates this sequential process of vascular disruption:
A key strength of VDA research is the use of non-invasive imaging to objectively measure drug effects on tumor vasculature in both preclinical and clinical settings.
1. Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI)
2. Diffusion-Weighted Magnetic Resonance Imaging (DW-MRI)
The data indicates that while Denibulin successfully demonstrated a measurable anti-vascular effect in humans, its development as a monotherapy was likely limited by modest efficacy (primarily disease stabilization) [1]. This is a common challenge for VDAs, as a rim of viable tumor cells often survives at the periphery, leading to tumor regrowth [3].
Consequently, the future of VDAs, including Denibulin, lies in rational combination therapies. Preclinical studies have shown that Denibulin can significantly enhance the antitumor effects of radiation and cisplatin chemotherapy [5]. The current research focus is on combining VDAs with other agents such as:
| Parameter | Summary of Findings |
|---|---|
| Clinical Trial Phase | Phase I (First-in-human) [1] |
| Primary Objective | Determine safety, pharmacokinetics (PK), and acute anti-vascular effects [1] |
| Patient Population | 34 patients with advanced solid tumors [1] |
| Dosing | IV administration every 3 weeks (4.0 - 225 mg/m²); MTD: 180 mg/m² [1] |
| Most Common Adverse Events (AEs) | Nausea, vomiting (dose-related), diarrhea, fatigue, headache, anorexia [1] |
| Notable Toxicities | Reversible acute coronary ischemia (at 180 mg/m²), transient ischemic attack, grade 3 transaminitis (at 225 mg/m²) [1] |
| Absence of Certain Toxicities | No clinically significant myelotoxicity, stomatitis, or alopecia observed [1] |
| Pharmacokinetics (PK) | Dose-related increases in Cmax and AUC; substantial inter-subject variability noted [1] |
| Efficacy (Monotherapy) | No objective responses; 5 patients had stable disease ≥6 months [1] |
| Biomarker / Mechanism | Significant linear correlation between reduction in Ktrans (from DCE-MRI) and drug exposure, confirming vascular disruption [1] |
The data in the table above was generated using the following key methodologies.
The following diagram illustrates the core mechanism of action of Vascular Disrupting Agents (VDAs) like Denibulin and how their effect is measured.
Denibulin (MN-029) is a tubulin-binding agent and Vascular Disrupting Agent (VDA). VDAs target the established blood vessels in tumors, causing vascular shutdown and massive tumor cell death [1]. The primary methods for evaluating their effectiveness are non-invasive imaging techniques, which allow researchers to monitor acute vascular changes and long-term outcomes [1].
The table below summarizes the key imaging modalities used in clinical trials for VDA response assessment:
| Imaging Modality | Full Name | Primary Measured Parameters | Role in VDA Assessment |
|---|---|---|---|
| DCE-MRI | Dynamic Contrast-Enhanced Magnetic Resonance Imaging | Vascular permeability, blood flow, blood volume | Primary method to detect reduction in blood flow/permeability post-VDA administration [1]. |
| DWI-MRI | Diffusion-Weighted Magnetic Resonance Imaging | Apparent Diffusion Coefficient (ADC) of water | Assesses changes in cellularity; can indicate tumor cell death [1]. |
| BOLD MRI | Blood Oxygen Level Dependent MRI | Tissue oxygenation | Monitors changes in tumor hypoxia following vascular disruption [1]. |
| FDG-PET | Fluorodeoxyglucose Positron Emission Tomography | Metabolic activity (glucose uptake) | Evaluates reduction in tumor metabolism as a result of nutrient deprivation [1]. |
| CE-US | Contrast-Enhanced Ultrasound | Blood volume and flow | Provides real-time, low-cost assessment of vascular perfusion [1]. |
Here are more detailed methodologies for two core techniques used in VDA trials, based on general practices for these imaging modalities.
Dynamic Contrast-Enhanced MRI (DCE-MRI)
Diffusion-Weighted MRI (DWI-MRI)
The diagram below illustrates the typical workflow for non-invasively assessing a VDA's effect in a pre-clinical or clinical setting, integrating the methodologies described above.
Figure 1: A generalized workflow for non-invasively assessing the effects of a Vascular Disrupting Agent (VDA) like Denibulin in a trial setting. The process involves sequential imaging and analysis to capture acute vascular changes and longer-term tissue outcomes.
The following table consolidates the key findings from the Phase I clinical trial of Denibulin in patients with advanced solid tumors [1] [2].
| Parameter | Summary of Findings |
|---|---|
| Mechanism of Action | Vascular-disrupting agent (VDA) that reversibly inhibits microtubule assembly in tumor vascular endothelial cells [1]. |
| Maximum Tolerated Dose (MTD) | 180 mg/m² administered intravenously every 3 weeks [1] [2]. |
| Dose-Limiting Toxicities (DLTs) | Transient ischemic attack and grade 3 transaminitis (liver enzyme elevation) at 225 mg/m² [1] [2]. |
| Most Common Toxicities | Nausea, vomiting (dose-related), diarrhea, fatigue, headache, anorexia [1] [2]. |
| Key Safety Observations | No significant myelosuppression, stomatitis, or alopecia. No evidence of cumulative toxicity [1] [2]. A reversible episode of acute coronary ischemia occurred at the MTD (180 mg/m²) [1] [2]. |
| Anti-tumor Efficacy (Phase I) | No objective tumor responses observed. Five patients achieved stable disease lasting ≥6 months [1] [2]. |
| Pharmacodynamic Evidence | A significant linear correlation was found between drug exposure (AUC) and a reduction in Ktrans, a dynamic contrast-enhanced MRI (DCE-MRI) parameter indicating decreased tumor vascular permeability and blood flow [1] [2]. |
Denibulin belongs to a class of drugs known as tubulin-binding vascular disrupting agents (VDAs) [3] [4]. Its mechanism is distinct from anti-angiogenic drugs (which prevent new blood vessel formation) and instead targets the established, often abnormal, blood vessels within a tumor [5] [4].
The diagram below illustrates the sequence of events triggered by this class of drugs.
The evaluation of Denibulin's efficacy in its clinical trial relied on specific, well-established methodologies. Here are the details of the core protocols used.